1-(2,4-Dimethoxy-5-methylphenyl)methanamine hydrochloride 1-(2,4-Dimethoxy-5-methylphenyl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18057601
InChI: InChI=1S/C10H15NO2.ClH/c1-7-4-8(6-11)10(13-3)5-9(7)12-2;/h4-5H,6,11H2,1-3H3;1H
SMILES:
Molecular Formula: C10H16ClNO2
Molecular Weight: 217.69 g/mol

1-(2,4-Dimethoxy-5-methylphenyl)methanamine hydrochloride

CAS No.:

Cat. No.: VC18057601

Molecular Formula: C10H16ClNO2

Molecular Weight: 217.69 g/mol

* For research use only. Not for human or veterinary use.

1-(2,4-Dimethoxy-5-methylphenyl)methanamine hydrochloride -

Specification

Molecular Formula C10H16ClNO2
Molecular Weight 217.69 g/mol
IUPAC Name (2,4-dimethoxy-5-methylphenyl)methanamine;hydrochloride
Standard InChI InChI=1S/C10H15NO2.ClH/c1-7-4-8(6-11)10(13-3)5-9(7)12-2;/h4-5H,6,11H2,1-3H3;1H
Standard InChI Key JVOYDSPUIUVJJD-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1OC)OC)CN.Cl

Introduction

Chemical Identification and Nomenclature

Systematic and Common Names

The compound’s IUPAC name is 1-(2,4-dimethoxy-5-methylphenyl)methanamine hydrochloride, reflecting its substitution pattern: methoxy groups at positions 2 and 4, a methyl group at position 5, and an aminomethyl group at position 1. Synonyms may include 2,4-dimethoxy-5-methylbenzylamine hydrochloride or 5-methyl-2,4-dimethoxybenzylamine hydrochloride, though standardized nomenclature remains sparse in public databases .

Molecular Formula and Weight

The molecular formula is C₁₀H₁₅NO₂·HCl, yielding a molecular weight of 217.70 g/mol (free base: 181.23 g/mol + HCl: 36.46 g/mol). This aligns with structurally related compounds, such as 1-(2,5-dimethoxyphenyl)methanamine (C₉H₁₃NO₂, MW 167.20) , adjusted for the additional methyl group and hydrochloride salt.

Structural Characteristics and Molecular Properties

Substituent Effects on Physicochemical Properties

The 2,4-dimethoxy-5-methyl substitution pattern influences electronic and steric properties:

  • Methoxy groups: Electron-donating effects increase ring electron density, potentially enhancing solubility in polar solvents .

  • Methyl group: Introduces steric hindrance at position 5, which may limit rotational freedom and alter crystal packing in the solid state.

Spectroscopic Data (Theoretical)

While experimental spectra are unavailable, predictions based on analogs suggest:

  • ¹H NMR: Aromatic protons at δ 6.5–7.0 ppm (meta-coupled doublets), methoxy singlets (δ ~3.8 ppm), methyl singlet (δ ~2.3 ppm), and aminomethyl protons (δ ~3.3 ppm).

  • IR: N–H stretches (~3300 cm⁻¹), C–O (methoxy) at ~1250 cm⁻¹, and aryl C–H bends (~800 cm⁻¹) .

Thermodynamic and Solubility Properties

PropertyValue (Predicted)Basis for Prediction
Melting Point180–200°C (dec.)Analogous hydrochloride salts
LogP (Free Base)1.2–1.5Compared to C₉H₁₃NO₂ (LogP 0.97)
Aqueous Solubility~50 mg/mL (25°C)Hydrochloride salt enhancement

Synthesis and Manufacturing

Synthetic Routes

Hypothetical pathways derive from methods for related benzylamines :

  • Friedel-Crafts Alkylation: Introduce methyl group to 2,4-dimethoxyphenol followed by nitrile formation and reduction.

  • Reductive Amination: Condense 2,4-dimethoxy-5-methylbenzaldehyde with ammonia under hydrogenation.

Key Challenges:

  • Regioselective methylation at position 5 requires directing groups or protective strategies.

  • Hydrochloride salt formation typically involves treating the free base with HCl in ethanol .

Pharmacological and Biological Activity

Serotonin Receptor Interactions

While no direct data exists, structurally similar 2,5-dimethoxyphenylpiperidines exhibit potent 5-HT₂AR agonism (EC₅₀ = 1–10 nM) . The 2,4-dimethoxy-5-methyl substitution may alter receptor binding kinetics due to steric and electronic differences.

Hypothesized Applications

  • Neuropharmacology: Potential psychotropic effects akin to substituted phenethylamines, though activity is likely attenuated by the methyl group’s steric effects.

  • Chemical Biology: As a building block for fluorescent probes or enzyme inhibitors, leveraging the aromatic methoxy motifs .

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